molecular formula C7H3Cl2FO2 B3099066 3,4-Dichloro-2-fluorobenzoic acid CAS No. 1349715-68-9

3,4-Dichloro-2-fluorobenzoic acid

Cat. No. B3099066
CAS RN: 1349715-68-9
M. Wt: 209 g/mol
InChI Key: HLDZSXDWETXHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-2-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Cl2FO2 . It is a derivative of benzoic acid, which is characterized by the presence of chlorine and fluorine atoms on the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C7H3Cl2FO2 . It consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a carboxylic acid group .

Scientific Research Applications

Continuous-Flow Synthesis

  • Continuous-flow processes have been developed for the efficient synthesis of pharmaceutical intermediates, using rapid and strong activation of carboxylic acids, including 3,4-dichloro-2-fluorobenzoic acid derivatives. These methods offer advantages such as reduced raw material consumption, higher yields, shorter reaction times, and improved safety and environmental friendliness compared to traditional batch processes (Guo, Yu, & Su, 2020).

Antibacterial Agents

  • New fluorine-containing thiadiazolotriazinones, synthesized using this compound, have shown potential as antibacterial agents. The fluorine atom's presence in the benzoic acid moiety contributes to the biological activity of these compounds, highlighting the importance of halogenated benzoic acids in medicinal chemistry (Holla, Bhat, & Shetty, 2003).

Herbicidal Activity

  • 3-Chloro-4-fluorobenzoylthiourea, synthesized from this compound, exhibited significant herbicidal activity in preliminary biological tests. This highlights the compound's potential in agricultural chemistry for developing new herbicides (Liu Chang-chun, 2006).

Biodegradation Studies

  • A bacterium capable of degrading 3-fluorobenzoate, which is structurally related to this compound, was isolated and characterized. This research provides insights into the biodegradation pathways of halogenated aromatic compounds, which is crucial for environmental remediation strategies (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Spectroscopic and Computational Studies

  • Detailed vibrational spectra, nonlinear optical (NLO) analysis, and HOMO-LUMO studies on 3,4-dichlorobenzoic acid and its fluorinated derivatives have been conducted using density functional theory (DFT). These studies help in understanding the electronic structure and reactivity of such compounds, which is beneficial for designing materials with specific optical and electronic properties (Senthil kumar, Arivazhagan, & Thangaraju, 2015).

properties

IUPAC Name

3,4-dichloro-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDZSXDWETXHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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